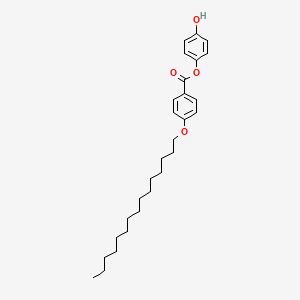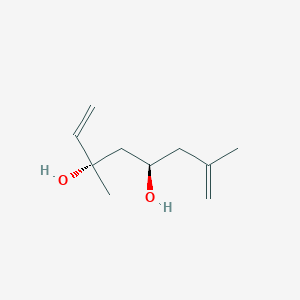
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is an organic compound with a unique stereochemistry. This compound is characterized by its two chiral centers, which contribute to its specific three-dimensional structure. It is a diol, meaning it contains two hydroxyl groups, and it also features a diene, indicating the presence of two double bonds within its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to ensure the correct stereochemistry at the chiral centers. The process typically starts with the preparation of a suitable precursor, such as a diene or an aldehyde, which is then subjected to a series of reactions including reduction, oxidation, and hydrolysis to introduce the hydroxyl groups and achieve the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can help achieve these goals .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds or amines.
Scientific Research Applications
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pheromones and natural products.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of hydroxyl groups and double bonds allows it to participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3,5-dimethyltetrahydro-2H-pyran-2-one: A similar compound with a different ring structure.
(3S,4R,5R,6S)-3-fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate: A fluorinated derivative with different functional groups.
Uniqueness
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
922499-09-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3/t9-,10-/m1/s1 |
InChI Key |
KIPQPSQOSHQVHF-NXEZZACHSA-N |
Isomeric SMILES |
CC(=C)C[C@H](C[C@@](C)(C=C)O)O |
Canonical SMILES |
CC(=C)CC(CC(C)(C=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,5-Bis(2-methoxyethoxy)-1,4-phenylene]bis(dimethylsilanol)](/img/structure/B14179899.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14179904.png)
![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
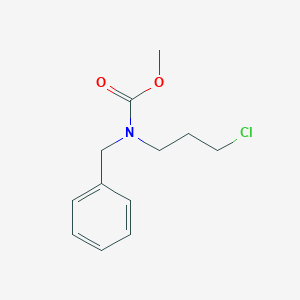
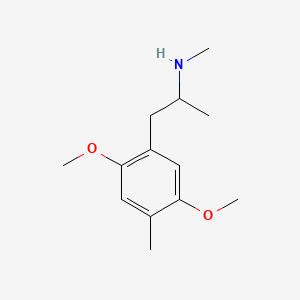
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
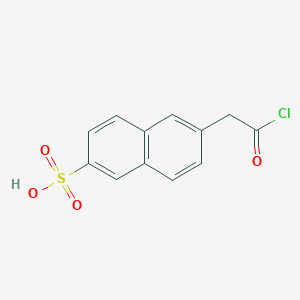
![methyl 6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanoate](/img/structure/B14179937.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
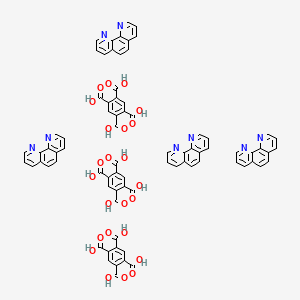
![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
